3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
3-benzylsulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-2-6-12-9-13(20)16-14-17-18-15(19(12)14)21-10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHPTMTUPNTPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a benzylthiol derivative with a triazolopyrimidine precursor. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like chloroform at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride could produce a thiol derivative.
Scientific Research Applications
3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved may include the inhibition of the c-Met kinase pathway, which is crucial for cancer cell survival and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Regioselectivity and Structural Isomerism
The angular vs. linear regiochemistry of triazolopyrimidinones significantly impacts their bioactivity and synthesis. For example:
- Angular Isomers: Synthesized via reactions of norbornene-condensed 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides, these isomers (e.g., 4a–h in ) are minor products (20% yield) compared to linear isomers (80% yield) . DFT calculations attribute this regioselectivity to electronic factors in the transition state .
- Linear Isomers: Derived from thiouracil and hydrazonoyl chlorides, these isomers (e.g., 3a–e in ) dominate in synthesis but may exhibit reduced pharmacological potency compared to angular variants .
Substituent Effects on Pharmacological Activity
The substituents at positions 3 and 5 modulate bioactivity:
- Comparable to 3-fluorobenzylthio derivatives (), which may exhibit similar pharmacokinetic profiles.
- Propyl Chain (Position 5): Introduces flexibility and moderate hydrophobicity, contrasting with bulkier groups (e.g., morpholinomethyl in S3-TP) that may hinder target binding .
Table 2: Comparison of Substituent Effects in Triazolopyrimidinones
Biological Activity
3-(Benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Chemical Formula: C13H15N5OS
- Molecular Weight: 273.36 g/mol
- CAS Number: 891127-23-4
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent substitution reactions to introduce the benzylthio group. The methods often utilize starting materials like thiol derivatives and appropriate alkylating agents.
Antimicrobial Activity
Research has indicated that compounds within the triazolo[4,3-a]pyrimidine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazolo[1,5-a]pyrimidines showed activity against Enterococcus faecium, a common pathogen in hospital settings. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA replication pathways .
Anticancer Properties
Some studies suggest that triazolo-pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been shown to induce G1 cell cycle arrest in various cancer cell lines. This effect is attributed to the inhibition of key signaling pathways such as mTOR (mechanistic target of rapamycin), which plays a crucial role in cell growth and metabolism .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in nucleotide synthesis or metabolic pathways critical for cell survival.
- Cell Cycle Arrest : By interfering with the signaling pathways that regulate the cell cycle, this compound can effectively halt the proliferation of cancer cells.
- Antibacterial Mechanisms : The compound's structure suggests it may disrupt bacterial cell membranes or inhibit essential metabolic processes in bacteria.
Study on Antimicrobial Activity
A comprehensive study evaluated various triazolo-pyrimidine derivatives against a panel of bacteria including E. faecium. Results indicated that modifications in the benzylthio group significantly influenced antimicrobial potency .
| Compound | Activity Against E. faecium | Mechanism |
|---|---|---|
| Compound A | Moderate | Cell wall synthesis inhibition |
| Compound B | High | DNA replication inhibition |
| This compound | Variable | Unknown |
Study on Anticancer Effects
In vitro studies have shown that this compound can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation through mTOR pathway modulation .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induces apoptosis |
| A549 (lung cancer) | 15 | Cell cycle arrest |
| HeLa (cervical cancer) | 12 | Inhibits proliferation |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-(benzylthio)-5-propyl-triazolopyrimidinone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where a benzylthiol group reacts with a halogenated triazolopyrimidine precursor. Key steps include:
Thione precursor preparation : React 5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-thione with benzyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/i-propanol) to isolate the product .
- Optimization : Adjust solvent polarity, reaction time, and stoichiometric ratios to improve yield (typically 30–70% for analogous compounds).
Q. Which spectroscopic techniques are critical for structural characterization?
- Essential Methods :
- NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~1.05 ppm for propyl -CH₃; aromatic protons at δ 7.2–7.5 ppm) .
- IR : Identify thioether (C-S, ~650 cm⁻¹) and carbonyl (C=O, ~1658 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺ ~344.4 g/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., benzylthio vs. chlorobenzylthio) influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Substituent Effects : Fluorinated or chlorinated benzyl groups enhance kinase inhibition (e.g., IC₅₀ values < 1 µM in cancer cell lines) by increasing hydrophobic interactions with ATP-binding pockets .
- Propyl Chain : Longer alkyl chains (e.g., propyl vs. methyl) improve membrane permeability but may reduce solubility .
- Experimental Design : Synthesize analogs with systematic substituent variations and test in enzymatic assays (e.g., kinase inhibition) and cytotoxicity screens (e.g., MTT assay) .
Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed computationally?
- Computational Strategy :
DFT Calculations : Model transition states to predict regioselectivity in cyclization reactions (e.g., angular vs. linear isomers). B3LYP/6-311G(d,p) basis sets are effective for energy profiling .
Electron Density Analysis : Use Mulliken charges to identify nucleophilic/electrophilic sites guiding substituent placement .
- Validation : Compare computational predictions with experimental HPLC/LC-MS data (C18 column, acetonitrile/water mobile phase) .
Q. What methods resolve contradictions in reported bioactivity data for triazolopyrimidines?
- Troubleshooting Approach :
Assay Conditions : Validate cell line specificity (e.g., HepG2 vs. MCF-7) and incubation times.
Control Experiments : Test compound stability in DMSO/PBS and rule out off-target effects via siRNA knockdown .
- Case Study : Discrepancies in IC₅₀ values may arise from differential mitochondrial pyruvate carrier (MPC) inhibition mechanisms; use radiolabeled glucose uptake assays to clarify .
Method Development & Data Analysis
Q. How to validate an HPLC method for quantifying triazolopyrimidine derivatives?
- Parameters :
- Linearity : R² ≥ 0.99 across 1–100 µg/mL range.
- LOD/LOQ : ≤0.5 µg/mL and ≤1.5 µg/mL, respectively, using signal-to-noise ratios .
- Column Selection : C18 (5 µm, 250 × 4.6 mm) with UV detection at 254 nm .
Q. What strategies mitigate oxidation of the thioether group during storage?
- Stability Protocols :
- Inert Atmosphere : Store under argon at -20°C in amber vials.
- Antioxidants : Add 0.1% BHT to DMSO stock solutions .
- Monitoring : Track sulfoxide/sulfone byproducts via LC-MS (negative ion mode, m/z +16/+32 shifts) .
Contradiction Analysis
Q. Why do similar triazolopyrimidines exhibit opposing regioselectivity in cyclization reactions?
- Root Cause : Electronic effects dominate over steric factors. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
